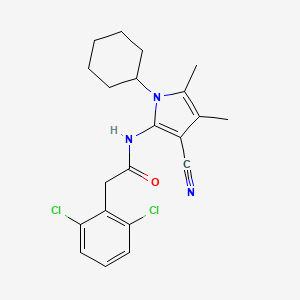![molecular formula C23H22N4O2S B7534668 N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide, commonly known as DNQX, is a synthetic compound that has been extensively used in scientific research to investigate the function of ionotropic glutamate receptors in the brain.
作用機序
DNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site, thereby preventing the binding of glutamate, the natural ligand of the receptor. This blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the depolarization of the neuron and the transmission of the synaptic signal. By blocking the activity of AMPA receptors, DNQX can modulate synaptic plasticity and alter the strength of synaptic connections.
Biochemical and Physiological Effects:
DNQX has been shown to have a wide range of biochemical and physiological effects in the brain. By blocking the activity of AMPA receptors, DNQX can reduce the excitability of neurons and inhibit synaptic transmission. This can lead to the suppression of epileptic seizures and the attenuation of excitotoxicity, which is a pathological process that can lead to neuronal death. DNQX has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, and to alter the activity of intracellular signaling pathways.
実験室実験の利点と制限
DNQX is a useful tool for investigating the function of AMPA receptors in the brain. Its selectivity for AMPA receptors allows for the specific modulation of synaptic transmission mediated by these receptors, without affecting other types of glutamate receptors. However, DNQX has some limitations for lab experiments. Its potency can vary depending on the experimental conditions, and it can exhibit off-target effects at high concentrations. Additionally, DNQX has a short half-life in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for research on DNQX and its applications in neuroscience. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the function of specific subtypes of AMPA receptors. Another area of interest is the use of DNQX in combination with other pharmacological agents to investigate the interactions between different neurotransmitter systems in the brain. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of DNQX, in order to better understand its potential therapeutic applications.
合成法
DNQX is a complex organic compound that is synthesized through a multistep process involving several chemical reactions. The synthesis of DNQX involves the reaction of 2,6-dimethylaniline with 2-nitrobenzaldehyde to form 3-(2,6-dimethylanilino)quinoxaline-2-carbaldehyde. The aldehyde group in this compound is then reduced to a primary alcohol using a reducing agent. The final step involves the reaction of the primary alcohol with 2-methylbenzenesulfonyl chloride to form DNQX.
科学的研究の応用
DNQX is widely used in scientific research to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. DNQX is a selective antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. By blocking the activity of AMPA receptors, DNQX can be used to investigate the role of these receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-9-4-7-14-20(15)30(28,29)27-23-22(24-18-12-5-6-13-19(18)25-23)26-21-16(2)10-8-11-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLSWCIKRJDQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
